2-amino-N-[4-[benzyl(cyclopropyl)amino]cyclohexyl]-3-methylbutanamide

Lipophilicity Membrane permeability SAR

2-Amino-N-[4-[benzyl(cyclopropyl)amino]cyclohexyl]-3-methylbutanamide (CAS 1354019-98-9; synonym: N-{4-[Benzyl(cyclopropyl)amino]cyclohexyl}-L-valinamide) is a synthetic chiral cyclohexyl valinamide derivative with molecular formula C21H33N3O, molecular weight 343.506 g/mol, and a computed LogP of 2.85. The compound features an (S)-configured 2-amino-3-methylbutanamide (L-valinamide) moiety linked to a trans-1,4-cyclohexane bridge bearing an N-benzyl-N-cyclopropyl tertiary amine.

Molecular Formula C21H33N3O
Molecular Weight 343.5 g/mol
Cat. No. B14784154
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-amino-N-[4-[benzyl(cyclopropyl)amino]cyclohexyl]-3-methylbutanamide
Molecular FormulaC21H33N3O
Molecular Weight343.5 g/mol
Structural Identifiers
SMILESCC(C)C(C(=O)NC1CCC(CC1)N(CC2=CC=CC=C2)C3CC3)N
InChIInChI=1S/C21H33N3O/c1-15(2)20(22)21(25)23-17-8-10-18(11-9-17)24(19-12-13-19)14-16-6-4-3-5-7-16/h3-7,15,17-20H,8-14,22H2,1-2H3,(H,23,25)
InChIKeyJGEKEQILVNKWPR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Amino-N-[4-[benzyl(cyclopropyl)amino]cyclohexyl]-3-methylbutanamide: Key Compound Identity and Physicochemical Reference for Procurement


2-Amino-N-[4-[benzyl(cyclopropyl)amino]cyclohexyl]-3-methylbutanamide (CAS 1354019-98-9; synonym: N-{4-[Benzyl(cyclopropyl)amino]cyclohexyl}-L-valinamide) is a synthetic chiral cyclohexyl valinamide derivative with molecular formula C21H33N3O, molecular weight 343.506 g/mol, and a computed LogP of 2.85 . The compound features an (S)-configured 2-amino-3-methylbutanamide (L-valinamide) moiety linked to a trans-1,4-cyclohexane bridge bearing an N-benzyl-N-cyclopropyl tertiary amine. The molecule belongs to a broader class of amino acid amide derivatives originally described in patent literature as intermediates for plant protective agents [1] and subsequently explored within sigma-opioid multimodal pain programs [2]. The compound is supplied at typical purities of 95–98% by multiple vendors .

2-Amino-N-[4-[benzyl(cyclopropyl)amino]cyclohexyl]-3-methylbutanamide: Why Closest Analogs Cannot Be Interchanged Without Consequence


Within the N-[4-(benzyl(cyclopropyl)amino)cyclohexyl] amino amide series, incremental changes to the amino acid side chain and cyclohexyl substitution pattern produce substantial differences in lipophilicity, steric bulk, and hydrogen-bonding capacity that collectively govern membrane permeability, metabolic stability, and target-binding pharmacophore geometry [1]. The target compound's valinamide (isopropyl) side chain confers a LogP of 2.85, which is 0.6–1.0 units higher than the corresponding propanamide (methyl, LogP ~1.8–2.2 predicted) and acetamide (hydrogen, LogP ~1.4–1.8 predicted) analogs—a difference that translates to approximately 4- to 10-fold higher octanol/water partitioning . Additionally, regioisomers such as the 2-substituted cyclohexyl variant (CAS 1354027-38-5) rearrange the spatial orientation of the N-benzyl-N-cyclopropyl pharmacophore relative to the amide vector, altering the three-dimensional presentation to any chiral biological target . Substituting any of these analogs without verifying the impact on the specific assay endpoint of interest therefore risks either loss of activity or introduction of confounding pharmacokinetic variables.

2-Amino-N-[4-[benzyl(cyclopropyl)amino]cyclohexyl]-3-methylbutanamide: Quantified Differentiation Evidence Against Closest Analogs


Lipophilicity-Driven Differentiation: Valinamide (Isopropyl) vs. Propanamide (Methyl) vs. Acetamide (Hydrogen) Side Chain—LogP Comparison

The target compound's valinamide (2-amino-3-methylbutanamide) side chain bearing an isopropyl group produces a computed LogP of 2.85 . This is estimated to be approximately 0.6–1.0 LogP units higher than the propanamide analog (CAS 1354002-42-8; MW 315.45, C19H29N3O, LogP predicted ~1.8–2.2) and approximately 1.0–1.4 LogP units higher than the acetamide analog (CAS 1353965-44-2; MW 301.43, C18H27N3O, LogP predicted ~1.4–1.8) [1]. Each 1.0 LogP unit increase corresponds to approximately a tenfold increase in octanol/water partition coefficient, meaning the target compound is predicted to be 4- to 25-fold more lipophilic than its closest amide-side-chain analogs.

Lipophilicity Membrane permeability SAR

Molecular Weight and Steric Bulk Differentiation: Valinamide (343.51 Da) vs. Propanamide (315.45 Da) vs. Acetamide (301.43 Da)

The target compound has a molecular weight of 343.51 g/mol (C21H33N3O), which is 28.06 Da (+9%) heavier than the propanamide analog (315.45, C19H29N3O) and 42.08 Da (+14%) heavier than the acetamide analog (301.43, C18H27N3O) [1]. This mass increase is attributable to the additional methylene and methyl groups of the valine-derived isopropyl side chain. The increased steric bulk at the amide-proximal position alters the conformational preferences of the molecule, potentially affecting the accessible pharmacophore conformations for protein target engagement.

Molecular weight Steric hindrance Pharmacophore fitting

Regioisomeric Differentiation: 4-Substituted Cyclohexyl (CAS 1354019-98-9) vs. 2-Substituted Cyclohexyl (CAS 1354027-38-5)

The target compound bears the N-benzyl-N-cyclopropyl amino group at the 4-position of the cyclohexane ring (trans-1,4-disubstitution pattern), while the closest regioisomer (CAS 1354027-38-5) places the identical substituent at the 2-position (1,2-disubstitution). The 1,4-substitution yields an extended, linear molecular geometry (N-to-N distance approximately 5.5–6.0 Å across the cyclohexane), whereas the 1,2-arrangement produces a bent, more compact pharmacophore (N-to-N distance approximately 2.9–3.5 Å) . This geometric divergence fundamentally alters the three-dimensional presentation of the benzyl-cyclopropyl-amine and valinamide moieties to any chiral biological binding site.

Regioisomerism Stereochemistry Pharmacophore geometry

Class-Level Patent Context: Sigma-Opioid Multimodal Pain Program Positioning

The compound falls within the generic structural scope of substituted amide derivatives claimed in US Patent Application 20190002443, which describes compounds having dual pharmacological activity toward both the sigma (σ) receptor and the μ-opioid receptor for the treatment of pain [1]. The essential structural features—an amide-linked cyclohexyl scaffold bearing an N-benzyl-N-cyclopropyl substituted amine—are explicitly encompassed within the Markush structure of Formula (I) where R₁ can be substituted or unsubstituted alkyl (encompassing isopropyl/valinamide) and R₃ can be cyclopropyl [1]. While the patent does not disclose specific binding or functional assay data for this exact compound, the structural mapping confirms its relevance to a well-characterized pharmacological framework distinct from compounds targeting only sigma or only opioid receptors.

Sigma receptor Opioid receptor Pain Multimodal pharmacology

Critical Caveat: Absence of Published Quantitative Pharmacological Data for This Specific Compound

A comprehensive search of PubMed, BindingDB, Google Patents, and major vendor technical datasheets (as of the search date) identified no peer-reviewed publication or patent containing quantitative in vitro binding affinity (Ki/IC50), functional activity (EC50), selectivity profile, or in vivo efficacy data specific to CAS 1354019-98-9 (2-amino-N-[4-[benzyl(cyclopropyl)amino]cyclohexyl]-3-methylbutanamide) [1]. All differentiation claims in this guide are therefore derived from physicochemical data and closest-analog structural comparisons, not from direct pharmacological measurements. This contrasts with more extensively characterized sigma-opioid clinical candidates and tool compounds for which comprehensive pharmacological profiles are publicly available [2].

Data availability Research chemical Procurement risk

2-Amino-N-[4-[benzyl(cyclopropyl)amino]cyclohexyl]-3-methylbutanamide: Recommended Application Scenarios Based on Verified Differentiation Evidence


Structure-Activity Relationship (SAR) Probe for Amino Acid Side Chain Optimization in Cyclohexyl Amide Series

The target compound's valinamide (isopropyl) side chain, with its LogP of 2.85 and molecular weight of 343.51 Da, serves as the high-lipophilicity, high-steric-bulk anchor point in an SAR matrix that includes the propanamide (methyl; MW 315.45) and acetamide (hydrogen; MW 301.43) analogs . Researchers investigating the impact of amide-side-chain lipophilicity on target binding, cellular permeability, or metabolic stability can use this compound as the upper boundary of the lipophilicity range, enabling systematic exploration of the LogP-activity relationship across the series.

Extended Pharmacophore Geometric Probing via 1,4-Cyclohexyl vs. 1,2-Cyclohexyl Regioisomer Comparison

The 4-substituted cyclohexyl scaffold provides an extended N-to-N pharmacophore distance (≈5.5–6.0 Å) that is approximately double that of the 2-substituted regioisomer (≈2.9–3.5 Å). This compound can be deployed alongside CAS 1354027-38-5 to systematically probe the optimal inter-nitrogen spacing required by a biological target of interest, making it valuable for computational docking validation and crystallographic fragment screening campaigns where pharmacophore geometry is a critical determinant of binding [1].

Sigma-Opioid Multimodal Pain Target Chemical Biology Tool

Based on the structural mapping to the Markush claims of US Patent Application 20190002443, the compound is positioned within the sigma-opioid dual pharmacology space [2]. It is suitable as a chemical biology probe for de novo investigation of sigma-1/μ-opioid receptor crosstalk in pain pathways. Users should note that target engagement must be confirmed experimentally, as no pre-existing pharmacological data are available for this specific compound. Design appropriate positive and negative controls accordingly.

Synthetic Building Block for Derivatization and Library Synthesis

With its free primary amine on the valinamide moiety and the stable N-benzyl-N-cyclopropyl tertiary amine on the cyclohexyl ring, this compound offers two distinct reactive handles for further derivatization. The (S)-configured valinamide center provides a defined stereochemical starting point for diastereomerically pure library synthesis. The computed physicochemical profile (LogP 2.85, boiling point 516.3 °C, density 1.1 g/cm³) supports standard organic synthesis handling conditions . This scenario is the most strongly supported by available evidence, as the compound is primarily supplied by vendors as a research chemical for synthetic applications .

Quote Request

Request a Quote for 2-amino-N-[4-[benzyl(cyclopropyl)amino]cyclohexyl]-3-methylbutanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.